2-nitro-3-(7-quinolinylimino)-1-indanone
Description
Properties
IUPAC Name |
2-nitro-3-quinolin-7-yliminoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-18-14-6-2-1-5-13(14)16(17(18)21(23)24)20-12-8-7-11-4-3-9-19-15(11)10-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVURXCMXWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Aryl-2-Nitrovinyl Derivatives
Key Compounds :
Comparison :
- Structural Similarities: Both 2-nitro-3-(7-quinolinylimino)-1-indanone and compound 2d feature nitro groups, which enhance electron-deficient character, promoting interactions with biological targets like proteasomes.
- Functional Differences: The quinolinylimino group in the target compound may improve DNA intercalation or enzyme binding compared to the methoxyphenyl group in 2d. This could result in higher cytotoxicity or selectivity, though experimental validation is required.
Table 1: Proteasome Inhibition and Cytotoxicity of Nitro-Substituted Indanones
| Compound | IC50 (MCF-7) | IC50 (PC-3) | Key Substituents |
|---|---|---|---|
| 2d (methoxyphenyl-nitro) | 0.71 µM | 17.79 µM | 4-methoxyphenyl, nitro |
| Target compound (quinoline) | Data pending | Data pending | 7-quinolinylimino, nitro |
Alkyl-Substituted 1-Indanones in Olfactory Receptors
Key Compounds :
- 2-Methyl-1-indanone, 2-Ethyl-1-indanone: Strong activators of CpomOR19 and SlitOR19 odorant receptors in moths, with thresholds as low as 1 µg .
- 3-Methyl-1-indanone: Lower receptor sensitivity compared to 2-substituted analogs .
Comparison :
- Structural Differences: The target compound’s nitro and quinolinylimino groups introduce significant polarity, unlike the hydrophobic alkyl groups in moth-active indanones.
- Functional Implications: Alkyl-substituted indanones are non-host plant volatiles critical for insect behavior , whereas the target compound’s substituents suggest pharmacological applications (e.g., enzyme inhibition) rather than ecological roles.
Fluorinated Indanones
Key Compound :
- 4,6-Difluoro-1-indanone: Used as a research chemical, with applications in medicinal chemistry synthesis .
Comparison :
Nonlinear Optical (NLO) Properties of 1-Indanones
Key Findings :
- Solvent polarity significantly affects the linear and NLO responses of 1-indanones. For example, polar solvents stabilize excited states in substituted indanones .
- Target Compound: The nitro and quinolinylimino groups likely amplify polarity-dependent NLO behavior, making it suitable for photonic applications.
Table 2: Environmental Polarity Effects on Indanones
| Compound Type | Key Substituents | Solvent Polarity Impact | Application Potential |
|---|---|---|---|
| Alkyl-substituted | Methyl, ethyl | Minimal polarity shifts | Pest control |
| Target compound | Nitro, quinolinylimino | High polarity sensitivity | Optics, photonics |
Q & A
Q. What are the standard synthetic routes for 2-nitro-3-(7-quinolinylimino)-1-indanone, and how is purity ensured?
Methodology :
- Step 1 : React 1-indanone derivatives with nitro-substituted quinoline precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Step 2 : Purify the crude product via recrystallization from ethanol or methanol, monitoring purity via HPLC (≥95% purity threshold) .
- Key Data : Typical yields range from 60–75% under optimized conditions. Purity is confirmed by melting point consistency (e.g., 174–175°C for analogous indanone derivatives) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodology :
- FT-IR : Confirm nitro (-NO₂) and imine (-C=N-) groups via peaks at 1520–1560 cm⁻¹ (asymmetric NO₂ stretch) and 1620–1660 cm⁻¹ (C=N stretch) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and quinolinylic carbons (δ 120–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 335.08 for C₁₈H₁₁N₃O₃) .
Q. What biological activities are associated with structurally similar indanone-quinoline hybrids?
Findings :
- Anticancer : Derivatives inhibit cancer cell proliferation (IC₅₀ = 5–20 µM in HeLa and MCF-7 lines) via apoptosis induction .
- Antimicrobial : Nitro and quinoline moieties enhance activity against Gram-negative bacteria (MIC = 8–32 µg/mL) .
- Neuroprotective : Indanone scaffolds modulate acetylcholinesterase (AChE) in neurodegenerative models .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Experimental Design :
- Factorial Design : Vary temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., p-TsOH) in a 2³ factorial setup .
- Results : Microwave-assisted synthesis (1200W, 120°C, 10 min) improves yields by 15–20% compared to conventional heating .
- Challenge : Nitro group stability under high temperatures may require inert atmospheres (N₂/Ar) to prevent decomposition .
Q. How to resolve contradictions in reported biological activity data?
Analysis Framework :
- Step 1 : Compare assay conditions (e.g., cell line viability protocols, incubation times). For example, 48h vs. 72h exposure alters IC₅₀ values by 30% .
- Step 2 : Validate stereochemical impacts. Cis/trans isomerism in imine linkages affects binding to kinase targets (e.g., AKT1) .
- Step 3 : Use molecular docking (AutoDock Vina) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .
Q. What mechanistic pathways explain the compound’s reactivity in Diels-Alder reactions?
Theoretical and Experimental Insights :
- Pathway 1 : Two-stage heterodiene Diels-Alder reaction with maleic anhydride, confirmed by B3LYP/6–31G(d) simulations (ΔG‡ = 25–30 kcal/mol) .
- Pathway 2 : Non-enzymatic isomerization of intermediates (e.g., indenol to indanone) under acidic conditions .
- Key Data : Primary cycloadducts rearrange via [3,3]-sigmatropic shifts, validated by -NMR kinetic studies .
Q. How to address discrepancies in spectral data interpretation?
Troubleshooting Guide :
- Issue : Overlapping NMR peaks for aromatic protons.
Solution : Use 2D-COSY or NOESY to assign coupling patterns . - Issue : Ambiguous IR assignments for nitro groups.
Solution : Compare with computed spectra (Gaussian 16, B3LYP/6-311+G(d,p)) .
Safety and Handling
Q. What safety protocols are critical for handling nitro-containing indanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
